molecular formula C8H10N2O3S B193742 7-Aminodesacetoxycephalosporanic acid CAS No. 22252-43-3

7-Aminodesacetoxycephalosporanic acid

Cat. No. B193742
CAS RN: 22252-43-3
M. Wt: 214.24 g/mol
InChI Key: NVIAYEIXYQCDAN-DRGSQQHPSA-N
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Description

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a semi-synthetic derivative of the natural antibiotic cephalosporin. It has been widely used in scientific research applications due to its unique properties and its ability to inhibit the growth of certain microbial species. 7-ADCA has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic activities.

Scientific research applications

  • Production of 7-ADCA by Immobilized E. Coli Cells: 7-ADCA, the nucleus of cephalosporins, can be converted to various useful semisynthetic cephalosporins. This paper describes the production of 7-ADCA from its precursors by immobilized E. coli cells (Wang et al., 1982).

  • Covalent Conjugation of Antimicrobial Peptides with β-Lactam Antibiotic Core: This research explores the combination of conventional β-lactam antibiotics like 7-ADCA with modern antimicrobial peptides to combat antibiotic resistance. It involves chemically modifying 7-ADCA for solid-phase peptide synthesis (Li et al., 2018).

  • Environmentally Safe Production using Acremonium chrysogenum: This paper discusses an environmentally friendly bioprocess for producing 7-ADCA, an important intermediate in semisynthetic cephalosporins, using genetically modified strains of Acremonium chrysogenum (Velasco et al., 2000).

  • Physico-Chemical Properties of 7-ADCA: Research on the preparation and physico-chemical properties of 7-ADCA, including its solubility at various pH levels and ionization constants (Nys et al., 1976).

  • Whole-Cell Biocatalysis for Production: This study focuses on using metabolically engineered Escherichia coli as a biocatalyst for producing 7-ADCA, emphasizing an environmentally compatible enzymatic process (Fu et al., 2014).

  • Engineering Deacetoxycephalosporin C Synthase for Bioconversion: This research aims to improve the bioconversion process of penicillins to cephalosporins, a more environmentally friendly method for producing 7-ADCA (Fan et al., 2017).

  • Market and Application of 7-ADCA: Discusses the use of 7-ADCA as an intermediate in synthesizing various antibiotics and its market potential (Zhao-yu, 2004).

  • Enzymatic Modifications of Cephalosporins: This paper covers the use of microbial enzymes, including those acting on 7-ADCA, in the production of semisynthetic cephalosporins (Sonawane, 2006).

properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAYEIXYQCDAN-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057687
Record name 7-Aminodeacetoxycephalosporanic acid
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminodesacetoxycephalosporanic acid

CAS RN

22252-43-3, 70287-30-8, 26395-99-3
Record name 7-Aminodeacetoxycephalosporanic acid
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Record name rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-Aminodesacetoxycephalosporanic acid
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Record name 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Record name 7-Aminodesacetoxycephalosporanic acid
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Record name 7-Aminodeacetoxycephalosporanic acid
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Record name (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-AMINODESACETOXYCEPHALOSPORANIC ACID
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Synthesis routes and methods

Procedure details

By the procedure of Example 14, only substituted 1 g of 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid for 3-acetyloxymethyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2carboxylic acid, 7-[[2-[4-(chloromethyl)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is obtained. M.P. 145°-146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-[[2-[4-(chloromethyl)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 2
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 3
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 4
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 5
7-Aminodesacetoxycephalosporanic acid
Reactant of Route 6
7-Aminodesacetoxycephalosporanic acid

Citations

For This Compound
329
Citations
RJ Stedman, K Swered… - Journal of Medicinal …, 1964 - ACS Publications
The infrared spectrum had the stretching band of the/3-lactam car-bonyl (Xm „rl 5.58 µ), but lacked the prominent peaks attributable to the acetoxy group shown by II). 7 8The nmr …
Number of citations: 50 pubs.acs.org
JA Murillo, JM Lemus, LF Garcia - Analytical letters, 1991 - Taylor & Francis
A spectrophotometric method has been developed for the simultaneous determination of 7-aminocephalosporanic acid (7-ACA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA) …
Number of citations: 15 www.tandfonline.com
A Mikolasch, E Hammer, S Witt… - AMB …, 2020 - amb-express.springeropen.com
… Biotransformation of 7-aminocephalosporanic and 7-aminodesacetoxycephalosporanic acid by laccase 7-Aminocephalosporanic 2b and 7-aminodesacetoxycephalosporanic acid 2c …
Number of citations: 5 amb-express.springeropen.com
K Han, B Liu, Z Zhang, Z Li… - Crystal Research and …, 2020 - Wiley Online Library
… Phenylacetyl-7-aminodesacetoxycephalosporanic acid (phenylacetyl-7-ADCA) (CAS No.: 27255-72-7, Figure 1), a white or almost white crystalline powder, is an important intermediate …
Number of citations: 3 onlinelibrary.wiley.com
PS Nys, EV Kol'tsova, NN Shellenberg, EM Savitskaia… - Antibiotiki, 1976 - europepmc.org
7-Aminodesacetoxycephalosporanic acid (7-ADCA) of 99 per cent purity was prepared by enzymatic hydrolysis of 7-phenylacetamidodesacetoxycephalosporanic acid. Its isoelecti point …
Number of citations: 5 europepmc.org
Z Wang, H Yuo, M Wang, Q Jiao, W Han, W Sun… - … Engineering: Volume 6, 1982 - Springer
7-Aminodesacetoxycephalosporanic acid (7-ADCA) is the nucleus of cephalosporins and can be converted to various useful semisynthetic cephalosporins. The conversion of 7-phenyl-…
Number of citations: 4 link.springer.com
C Basu, V Sunel, C Soldea - 2002 - nopr.niscpr.res.in
… containing an asparagic acid residue is described which is based on the acylation of the 6-aminopenicillanic acid (6-APA) and of the 7-aminodesacetoxycephalosporanic acid (7ADCA), …
Number of citations: 2 nopr.niscpr.res.in
MK Turner, JE Farthing, SJ Brewer - Biochemical Journal, 1978 - portlandpress.com
… and desacetoxycephalosporin standardswere made by using similar techniques starting from 7-aminocephalosporanic acid and 7-aminodesacetoxycephalosporanic acid. Unlabelled …
Number of citations: 58 portlandpress.com
W Li, NM O'Brien‐Simpson, JA Holden, L Otvos… - Peptide …, 2018 - Wiley Online Library
… compound, 7-aminodesacetoxycephalosporanic acid, were each … acid and 7-aminodesacetoxycephalosporanic acid building … /or 7-aminodesacetoxycephalosporanic acid to universally …
Number of citations: 31 onlinelibrary.wiley.com
V Dolnik, P Bocek, L Sistkova, J Körbl - Journal of Chromatography A, 1982 - Elsevier
NO-I-ES 341 electrolyte (HCLE), 0.2 M 2, 6dimethyipyridine+ 0.1 M HCl, pH 6.85, and a low concentration leading electrolyte (LCLE), 0.02 M 2$-dimethylpyridine f 0.01 M HCl, pH 6.85, …
Number of citations: 10 www.sciencedirect.com

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